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Introduction
Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 receptor. P2X3

receptors are ATP-gated ion channels predominantly expressed on afferent nerve fibers, and

their activation is implicated in the pathophysiology of various sensory disorders, including

overactive bladder (OAB). In OAB, increased ATP release in the bladder can lead to

hypersensitization of afferent nerves, resulting in symptoms of urinary urgency, frequency, and

incontinence.[1] Although clinical trials of Eliapixant for OAB did not meet their primary efficacy

endpoints, preclinical studies suggested its potential in reducing OAB symptoms.[2][3][4]

These application notes provide an overview of the administration of Eliapixant in preclinical

models of OAB, detailing experimental protocols and presenting illustrative data based on the

known effects of P2X3 receptor antagonists in such models. While specific preclinical data for

Eliapixant in OAB models is not publicly available, the provided protocols and data tables

serve as a comprehensive guide for researchers investigating the role of P2X3 antagonism in

bladder dysfunction.

Data Presentation
The following table summarizes representative urodynamic data from a cyclophosphamide-

induced overactive bladder model in rats, illustrating the potential effects of a P2X3 receptor

antagonist like Eliapixant. Please note: This data is illustrative and based on findings with
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other P2X3 antagonists, as specific preclinical data for Eliapixant in this model has not been

published.

Table 1: Illustrative Urodynamic Parameters in a Rat Model of Cyclophosphamide-Induced

Overactive Bladder Following Treatment with a P2X3 Receptor Antagonist

Parameter Control
Vehicle (OAB
Model)

P2X3
Antagonist
(Low Dose)

P2X3
Antagonist
(High Dose)

Micturition

Frequency

(voids/hour)

3.2 ± 0.4 8.5 ± 1.1 6.1 ± 0.9# 4.5 ± 0.7#

Bladder Capacity

(mL)
1.8 ± 0.2 0.7 ± 0.1 1.1 ± 0.2# 1.5 ± 0.3#

Intercontraction

Interval (min)
18.8 ± 2.1 7.1 ± 0.9 10.5 ± 1.5# 14.2 ± 1.8#

Micturition

Pressure

(cmH₂O)

45.3 ± 3.2 42.1 ± 2.8 43.5 ± 3.1 44.8 ± 2.9

Non-voiding

Contractions

(amplitude,

cmH₂O)

< 5 15.6 ± 2.3 8.9 ± 1.8# 6.2 ± 1.5#

*Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. Vehicle (OAB Model).

Experimental Protocols
Cyclophosphamide-Induced Overactive Bladder Model
in Rats
This protocol describes the induction of OAB in rats using cyclophosphamide (CYP), a widely

used and validated method.[5]
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Materials:

Female Sprague-Dawley rats (200-250 g)

Cyclophosphamide (CYP)

Sterile saline (0.9% NaCl)

Animal housing with metabolic cages (optional, for monitoring voiding behavior)

Procedure:

Acclimatization: Acclimate rats to the housing conditions for at least one week before the

experiment.

Induction of Cystitis: Administer a single intraperitoneal (i.p.) injection of CYP at a dose of

150-200 mg/kg. Alternatively, a chronic model can be established with repeated lower doses

(e.g., 75 mg/kg i.p. every 3 days for 1-2 weeks). Control animals receive an equivalent

volume of sterile saline.

Observation Period: House the rats individually in standard cages or metabolic cages to

monitor for changes in voiding frequency and volume. The peak of OAB symptoms is

typically observed 24-48 hours after a single high-dose injection.

Confirmation of OAB: OAB is characterized by increased urinary frequency, decreased

voided volume, and the presence of non-voiding contractions during urodynamic

assessment.

Urodynamic Assessment in Conscious Rats
This protocol outlines the procedure for performing cystometry in conscious, unrestrained rats

to evaluate bladder function.

Materials:

Anesthetized rats (for catheter implantation)

Polyethylene catheters (PE-50)
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Surgical instruments

Pressure transducer and data acquisition system

Infusion pump

Metabolic cage for conscious cystometry

Procedure:

Catheter Implantation:

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

Make a midline abdominal incision to expose the bladder.

Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-

string suture.

Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

Close the abdominal incision in layers.

Allow the animal to recover for at least 48 hours before urodynamic studies.

Urodynamic Measurement:

Place the conscious and unrestrained rat in a metabolic cage.

Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump

via a T-connector.

Allow the rat to acclimate to the cage for 30-60 minutes.

Begin continuous infusion of sterile saline at a constant rate (e.g., 0.1-0.2 mL/min).

Record intravesical pressure continuously.

Monitor for micturition events and measure voided volume.
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Continue the recording for a sufficient period to obtain several reproducible micturition

cycles.

Data Analysis:

Analyze the cystometrogram to determine the following parameters:

Micturition Frequency: Number of voids per unit of time.

Bladder Capacity: Infused volume at the time of micturition.

Intercontraction Interval: Time between two consecutive micturition contractions.

Micturition Pressure: The peak intravesical pressure during a voiding contraction.

Basal Pressure: The lowest intravesical pressure between contractions.

Threshold Pressure: The intravesical pressure at which a micturition contraction is

initiated.

Non-voiding Contractions: Rhythmic or spontaneous increases in intravesical pressure

that do not result in voiding.

Administration of Eliapixant
Formulation:

Eliapixant (BAY 1817080) can be formulated as a suspension in a suitable vehicle, such as

0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.

Administration:

Administer Eliapixant or vehicle orally via gavage at the desired dose(s).

The timing of administration should be determined based on the pharmacokinetic profile of

the compound and the experimental design (e.g., 1-2 hours before urodynamic assessment).
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Caption: ATP-P2X3 signaling pathway in bladder afferent nerve activation.
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Caption: Experimental workflow for evaluating Eliapixant in a rat OAB model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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